5-Chloroquinolin-8-yl 3,4-dichlorobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C16H8Cl3NO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate, often involves the reaction of a quinoline with a suitable reagent. For example, a similar compound, 5-chloroquinolin-8-yl 2-fluorobenzoate, was synthesized by reacting 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The exact synthesis process for 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate may vary.Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex. For instance, in the case of 5-chloroquinolin-8-yl 2-fluorobenzoate, the central ester fragment is almost planar, and it forms dihedral angles with the quinoline and phenyl rings . The structure also shows non-classical hydrogen bonds .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds can be complex and depend on the specific derivative and conditions.Scientific Research Applications
Anticancer Drug Development
Structures containing 8-hydroxyquinoline scaffold, which is a part of “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, are useful for anticancer drug development . The title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline .
Anti-HIV Integrase Evaluation
Styrylquinoline derivatives, which are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, have been evaluated as HIV-1 integrase inhibitors . The inhibitory activity can be increased if a bulky group is near the carboxyl group at C-7 in the quinoline ring .
Antimalarial Drug Development
Some newly synthesized compounds that are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” showed moderate antimalarial activity . This suggests that “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” could potentially be used in the development of antimalarial drugs .
Pharmacokinetic Properties and Safety Profiles
Low Log P O/W values were obtained for compounds similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, indicating their better pharmacokinetic properties and safety profiles .
Advanced Research
Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .
Future Research Directions
The structure-activity-relationship of these compounds reveals that for in vitro activity a carboxyl group at C-7, a hydroxyl group at C-8 (salicylic acid structure) in the quinoline subunit and an ancillary phenyl ring are required . This opens up exciting opportunities for future research directions .
Future Directions
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-6-14(15-10(11)2-1-7-20-15)22-16(21)9-3-4-12(18)13(19)8-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNXTGYVAKRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 3,4-dichlorobenzoate |
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